3-Methyl-1H-indole-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 3-Methyl-1H-indole-2-carbonitrile, often involves strategies that enable the formation of the indole core through various bond-forming reactions. A common approach for synthesizing indole derivatives involves AlCl3-mediated C-C bond formation, as seen in the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which demonstrates the versatility of indole compounds in facilitating nucleophilic addition reactions to construct complex molecules (Kumar et al., 2012). Another example includes the Nenitzescu synthesis, highlighting a convergent and practical approach for synthesizing key intermediates used in further chemical transformations (Boros et al., 2011).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and potential biological activity. X-ray crystallography studies have revealed detailed insights into the geometric configuration of these compounds, including the orientation of substituents and the planarity of the indole core, which significantly influences their reactivity and interaction with biological targets. For instance, the structure of 2-(7-Methyl-1H-indol-3-yl)acetonitrile demonstrates how substituents influence the overall molecular conformation (Ge et al., 2011).
Chemical Reactions and Properties
Indole derivatives participate in a wide range of chemical reactions, underlining their versatility in organic synthesis. Their reactivity can be attributed to the indole nucleus, which acts as a nucleophile in reactions with electrophiles, allowing for the synthesis of a variety of substituted indole compounds. Studies on the nucleophilic reactivities of indoles have provided valuable insights into their behavior in coupling reactions, which is fundamental for designing synthetic routes for indole-based compounds (Lakhdar et al., 2006).
Scientific Research Applications
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Antiviral Activity
- Application : Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : One of the compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anticancer Activity
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Multicomponent Reactions
- Application : 1H-Indole-3-carbaldehyde and its derivatives, which are related to the indole family, are ideal precursors for the synthesis of active molecules. They are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
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Anti-Inflammatory Activity
- Application : Certain indole derivatives have shown anti-inflammatory and analgesic activities .
- Results : Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
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Antibacterial Activity
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Antioxidant Activity
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Antimicrobial Activity
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Antidiabetic Activity
Safety And Hazards
The safety information available for “3-Methyl-1H-indole-2-carbonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
properties
IUPAC Name |
3-methyl-1H-indole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILSNZVQVLOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343938 | |
Record name | 3-Methyl-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-2-carbonitrile | |
CAS RN |
13006-59-2 | |
Record name | 3-Methyl-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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